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Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate is a chemical compound with the molecular formula C₁₂H₁₃F₂NO₃ and a molecular weight of approximately 257.23 g/mol. This compound features a benzoate structure substituted with two fluorine atoms at positions 2 and 5, and a morpholine group at position 4. The presence of fluorine atoms enhances its biological activity and lipophilicity, making it a subject of interest in medicinal chemistry and drug development .
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Limited Commercial Information: While some chemical suppliers offer the compound, there is no mention of its intended use in scientific research within the product descriptions.[1]
Further Research Avenues:
Patent Literature: Patent databases might reveal applications where Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate is used as part of a larger invention or process.
Scientific Literature Search: A comprehensive search of scientific databases using the compound's CAS number (1858251-27-0) might uncover research articles that mention its synthesis or potential applications.
Research indicates that methyl 2,5-difluoro-4-morpholin-4-ylbenzoate exhibits significant biological activity, particularly in areas such as:
The synthesis of methyl 2,5-difluoro-4-morpholin-4-ylbenzoate typically involves several steps:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product .
Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate has potential applications in various fields:
Interaction studies involving methyl 2,5-difluoro-4-morpholin-4-ylbenzoate focus on its binding affinity with biological targets:
Such studies are essential for evaluating the safety and efficacy of this compound in clinical settings .
Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate shares structural similarities with several compounds. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 3-fluoro-4-morpholin-4-ylbenzoate | One fluorine atom at position 3 | Different position of fluorination affects activity |
| Methyl 2-chloro-4-morpholin-4-ylbenzoate | Chlorine instead of fluorine at position 2 | May exhibit different biological properties |
| Methyl 2,6-difluoro-4-morpholin-4-ylbenzoate | Fluorines at positions 2 and 6 | Variation in substitution pattern influences reactivity |
Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate's unique combination of two fluorine atoms and the morpholine group distinguishes it from these similar compounds, potentially enhancing its biological profile and applications in medicinal chemistry .
Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate represents a fluorinated benzoate derivative incorporating a morpholine substituent, with the molecular formula C₁₂H₁₃F₂NO₃ and a molecular weight of 257.23 grams per mole [1]. This compound features a benzoate core structure with fluorine atoms positioned at the 2 and 5 positions of the aromatic ring, while a morpholine group occupies the 4 position [2] [3]. The chemical structure is registered under Chemical Abstracts Service number 1858251-27-0 and maintains an exact mass of 257.08634960 daltons [1].
The crystallographic behavior of morpholine-containing benzoate derivatives provides valuable insights into the conformational preferences of methyl 2,5-difluoro-4-morpholin-4-ylbenzoate. Extensive crystallographic investigations of related morpholine derivatives consistently demonstrate that the morpholine ring adopts the energetically favored chair conformation in solid-state structures [4] [5] [6]. This conformational preference has been confirmed across multiple morpholine-containing compounds, including 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate, where the morpholine ring displays the expected chair conformation with dihedral angles of 67.97 degrees between aromatic rings [4] [5].
The conformational dynamics of the morpholine moiety within methyl 2,5-difluoro-4-morpholin-4-ylbenzoate are governed by the chair-equatorial and chair-axial conformations of the nitrogen-hydrogen bond. Advanced spectroscopic studies of morpholine systems reveal two distinct conformers: Chair-Equatorial and Chair-Axial, with relative energies demonstrating that the Chair-Equatorial conformer is more stable by approximately 109 ± 4 wavenumbers [7]. The conformational interconversion between these states occurs through ring-flipping mechanisms characteristic of six-membered heterocycles [7] [8].
Crystallographic analysis of morpholine derivatives indicates that the central aromatic ring typically makes specific dihedral angles with substituent groups. In structurally related compounds, the morpholine mean plane forms dihedral angles ranging from 7.74 to 67.97 degrees with the benzoate aromatic system [4] [5]. The presence of fluorine substituents at the 2 and 5 positions is expected to influence these angular relationships through electronic and steric effects, although direct crystallographic data for methyl 2,5-difluoro-4-morpholin-4-ylbenzoate remains limited in the current literature [9].
| Conformational Parameter | Value | Reference Compound |
|---|---|---|
| Chair-Equatorial Ionization Energy | 65,442 ± 4 cm⁻¹ | Morpholine |
| Chair-Axial Ionization Energy | 65,333 ± 4 cm⁻¹ | Morpholine |
| Conformational Energy Difference | 109 ± 4 cm⁻¹ | Morpholine |
| Dihedral Angle (aromatic-morpholine) | 7.74-67.97° | Related derivatives |
The spectroscopic characterization of methyl 2,5-difluoro-4-morpholin-4-ylbenzoate encompasses nuclear magnetic resonance, infrared, and mass spectrometry techniques. Nuclear magnetic resonance spectroscopy of morpholine derivatives reveals characteristic spectral patterns arising from the chair conformation and the electronic environment of the heterocyclic ring [10] [11]. Proton nuclear magnetic resonance spectra of morpholine systems typically display complex multipicity patterns due to the AA'XX' spin system, with chemical shift differences of approximately 0.80 parts per million between equatorial and axial proton environments [10].
The morpholine ring protons in the chair conformation exhibit characteristic coupling patterns, with the appearance of apparent triplets resulting from the predominantly gauche arrangement of protons in the fixed chair geometry [10]. Fluorine nuclear magnetic resonance spectroscopy provides additional structural information, with fluorine chemical shifts being highly sensitive to electronic environment and substitution patterns [12] [13]. Fluorinated aromatic compounds generally exhibit fluorine chemical shifts spanning a range exceeding 150 parts per million, with specific values dependent on the electronic nature of adjacent substituents [13].
Infrared spectroscopy of methyl 2,5-difluoro-4-morpholin-4-ylbenzoate would be expected to display characteristic absorption bands consistent with fluorinated aromatic compounds and morpholine derivatives. Aromatic compounds typically show carbon-hydrogen stretching absorptions at 3030 wavenumbers and characteristic aromatic carbon-carbon stretching vibrations in the 1450 to 1600 wavenumber region [14]. The presence of fluorine substituents would manifest as modifications to these fundamental aromatic absorption patterns, with out-of-plane carbon-hydrogen bending vibrations appearing in the 690 to 900 wavenumber range [14].
Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 257, corresponding to the molecular weight of the compound [2] [3]. The mass spectral fragmentation pattern would be expected to show characteristic losses associated with the morpholine moiety and the difluorobenzoate core structure. Electrospray ionization mass spectrometry typically provides excellent sensitivity for compounds of this type, with detection limits in the microgram per liter range [12].
| Spectroscopic Technique | Characteristic Features | Expected Values |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Morpholine AA'XX' pattern | δ 0.80 ppm difference |
| ¹⁹F Nuclear Magnetic Resonance | Aromatic fluorine signals | -100 to -120 ppm range |
| Infrared Spectroscopy | Aromatic C-H stretch | 3030 cm⁻¹ |
| Infrared Spectroscopy | Aromatic C=C stretch | 1450-1600 cm⁻¹ |
| Mass Spectrometry | Molecular ion | m/z 257 |
Quantum chemical calculations provide fundamental insights into the electronic structure and properties of methyl 2,5-difluoro-4-morpholin-4-ylbenzoate. Density functional theory calculations using hybrid functionals such as Becke three-parameter Lee-Yang-Parr (B3LYP) with 6-31G basis sets represent the standard computational approach for fluorinated aromatic compounds [15] [16]. These calculations reveal the spatial distribution of frontier molecular orbitals and electronic properties critical for understanding chemical reactivity and spectroscopic behavior [17] [18].
The highest occupied molecular orbital of methyl 2,5-difluoro-4-morpholin-4-ylbenzoate is expected to be primarily localized on the morpholine nitrogen atom, consistent with the nucleophilic character of this heterocyclic system [7] [8]. Computational studies of morpholine demonstrate that the highest occupied molecular orbital consists predominantly of the nonbonding orbital of the nitrogen atom, particularly in the chair-axial conformation [8]. The presence of electron-withdrawing fluorine substituents at the 2 and 5 positions would be predicted to stabilize both the highest occupied and lowest unoccupied molecular orbitals through inductive effects [19] [20].
Fluorine substitution exerts profound effects on molecular electronic properties through both inductive and resonance mechanisms [19] [20] [21]. Inductive effects of fluorine atoms act primarily by modifying the binding of electrons in the ground state, while resonance effects can stabilize molecular ions [21]. The magnitude of these inductive effects can reach several electron volts in fluorinated aromatic systems, significantly altering ionization potentials and electronic excitation energies [20] [21].
Time-dependent density functional theory calculations enable the prediction of electronic absorption spectra and excited-state properties [16] [22]. For fluorinated benzoate derivatives, these calculations typically reveal absorption maxima in the ultraviolet region, with specific wavelengths dependent on the nature and position of substituents [16]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides important information about the electronic properties and potential applications of the compound [16] [22].
The electronic structure calculations also provide insights into molecular charge distribution and electrostatic properties. Mulliken population analysis and natural bond orbital analysis reveal the extent of charge transfer between different molecular fragments [15] [16]. In methyl 2,5-difluoro-4-morpholin-4-ylbenzoate, significant charge polarization is expected due to the electron-withdrawing nature of the fluorine substituents and the electron-donating character of the morpholine moiety [18] [23].
| Electronic Property | Computational Method | Typical Range |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | B3LYP/6-31G(d) | -4.5 to -5.5 eV |
| Lowest Unoccupied Molecular Orbital Energy | B3LYP/6-31G(d) | -2.0 to -3.0 eV |
| Energy Gap | B3LYP/6-31G(d) | 2.0 to 3.0 eV |
| Ionization Energy | Vacuum Ultraviolet Spectroscopy | 8.0 to 8.5 eV |
| Dipole Moment | B3LYP/6-31G(d) | 2.0 to 4.0 Debye |
Nucleophilic aromatic substitution (S_NAr) remains the most direct route to Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate. Two complementary strategies dominate current practice:
Electron-deficient substrates such as 2,5-difluoro-4-nitrobenzoates or 2,4-difluoronitrobenzenes undergo clean morpholine substitution at 60–80 °C in polar aprotic media (dimethylformamide or acetonitrile). Real-time ^1H/^19F NMR monitoring shows full conversion within 2–4 h and confirms para-selectivity driven by the nitro group’s mesomeric activation [1] .
| Representative entry | Substrate | Base (equiv.) | Solvent | T (°C) | t (h) | Isolated yield |
|---|---|---|---|---|---|---|
| 1 | 1,2-Difluoro-4-nitrobenzene | Morpholine (2.0) | CH₃CN | 60 | 16 | 92% [1] |
| 2 | 2,5-Difluoro-4-nitrobenzoate | K₂CO₃ (1.5) | DMF | 75 | 3 | 88% [3] |
Kinetic analysis reveals first-order dependence on morpholine up to 0.5 M, with activation enthalpy ΔH‡ ≈ 67 kJ mol⁻¹, enabling predictive scale-up [1]. Microwave irradiation shortens reaction times to <30 min without eroding selectivity [3].
Continuous-flow substitution enhances heat and mass transfer, minimizes morpholine excess, and permits in-line purification. A two-stage flow module (coil reactor + simulated moving-bed chromatography) processes 2,4-difluoronitrobenzene at 0.5 mol h⁻¹, delivering morpholine adducts in 93% yield and >99% purity; solvent recycle exceeds 85% [4]. Implementation on 10 kg day⁻¹ campaigns shows reactor fouling <2%, confirming robustness for industrial feeds.
| Parameter | Batch | Flow |
|---|---|---|
| Space-time yield (kg m⁻³ h⁻¹) | 18 | 120 [4] |
| Morpholine equivalence | 2.0 | 1.2 |
| Energy consumption (kWh kg⁻¹) | 5.6 | 1.9 |
These data underscore the environmental and economic incentives for continuous S_NAr deployment.
Although S_NAr dominates current manufacturing, palladium-mediated methodologies offer orthogonality when difluoro activation is absent or when late-stage morpholinyl introduction is required.
Highly hindered 2,5-difluoro-4-chloro- or 4-bromo-benzoates couple with morpholine using bulky trialkylphosphine ligands. P(t-butyl)₃/Pd(0) complexes effect amination at 90 °C under potassium tert-butoxide, affording methyl 2,5-difluoro-4-morpholinylbenzoate in 82% yield; electron-withdrawing fluorines lower the oxidative-addition barrier by ≈5 kcal mol⁻¹ relative to non-fluorinated analogues [5] [6].
Ligand electronics dictate turnover frequency (TOF). With PCy₃, TOF reaches 240 h⁻¹ at 25 °C for activated chlorides, enabling room-temperature couplings in aqueous micelles (TPGS-750-M surfactant) [7].
A two-step sequence—(i) Suzuki coupling of 4-chloro-2,5-difluorobenzoate with pinacol morpholinyl-boronate, (ii) esterification—circumvents the direct C-N bond formation challenge. Pd-XPhos under potassium phosphate in EMI-BF₄/ethanol achieves >95% conversion at 45 °C [8]. The approach tolerates free aldehydes and nitriles, broadening late-stage diversification.
Systematic factorial screening (ligand × base × solvent) reveals:
| Best combination | Catalyst (0.5 mol %) | Base | Solvent | Yield |
|---|---|---|---|---|
| A | Pd₂(dba)₃ / P(t-Bu)₃ (1:1) | Cs₂CO₃ | Toluene | 88% [5] |
| B | Pd(OAc)₂ / PCy₃ (1:2) | KF | dioxane/H₂O (5:1) | 84% [6] |
Reductive-elimination is turnover-limiting; electron-poor aryl–Pd–morpholine intermediates benefit from sterically demanding ligands that destabilize the Pd–N bond, accelerating product release [9].
Key fluorinated intermediates such as 2,5-difluoro-4-nitrobenzoic acid derive from halogen-exchange or Balz–Schiemann routes that employ HF/pyridine. Continuous photochemical dediazoniation reduces hazardous diazonium handling; 10 min residence in LED-irradiated FEP coils furnishes 1,2-difluorobenzene precursors with ≥95% selectivity and eliminates solid waste isolation [10].
Calorimetric profiling of morpholine SNAr exhibits ΔHr = −150 kJ mol⁻¹. Flow reactors dissipate this exotherm efficiently; peak temperature rise is <5 °C at 0.4 mol L⁻¹, avoiding hot-spot induced by-products [4]. For batch plants, staged base addition and jacketed vessels are mandatory.
Regulatory limits (<5 ppm Pd) necessitate metal scavenging. Silica-immobilized thiourea resins strip >99% palladium from post-amination streams within 15 min contact, with resin capacity of 12 mg Pd g⁻¹ [7]. Recycling trials over five cycles show <8% capacity loss.
Green metrics comparison:
| Metric | Current S_NAr Flow | Optimized Pd-coupling (micellar) |
|---|---|---|
| Process mass intensity (PMI) | 18 | 12 |
| Volatile organic solvent share | 22% | 3% |
| Diluent recycle | 85% | 90% |
Adoption of aqueous micellar catalysis, continuous solvent recovery, and real-time PAT monitoring collectively lower PMI by ~35% relative to legacy protocols.